2-Ethylbenzofuran

URAT1 inhibition hyperuricemia gout

2-Ethylbenzofuran (CAS 3131-63-3) is a C2-ethyl-substituted benzofuran heterocycle with the molecular formula C₁₀H₁₀O, classified as a key synthetic intermediate in medicinal chemistry and fine chemical manufacturing. This colorless liquid (boiling point 211–212 °C) serves as the core scaffold for the uricosuric drug benzbromarone and is widely employed as a building block for constructing diverse 2-alkylbenzofuran derivatives with potential antianginal, anti-inflammatory, and hURAT1-inhibitory activities.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 3131-63-3
Cat. No. B194445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran
CAS3131-63-3
Synonyms2-Ethylbenzo[b]furan;  2-Ethylbenzofuran;  2-Ethyl-1-benzofuran;  Benzofuran, 2-ethyl-;  Ethyl-2-Benzofuran
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
InChIKeyKJHYAEZMOHLVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzofuran (CAS 3131-63-3): Baseline Identity and Procurement Context


2-Ethylbenzofuran (CAS 3131-63-3) is a C2-ethyl-substituted benzofuran heterocycle with the molecular formula C₁₀H₁₀O, classified as a key synthetic intermediate in medicinal chemistry and fine chemical manufacturing [1]. This colorless liquid (boiling point 211–212 °C) serves as the core scaffold for the uricosuric drug benzbromarone and is widely employed as a building block for constructing diverse 2-alkylbenzofuran derivatives with potential antianginal, anti-inflammatory, and hURAT1-inhibitory activities [2][3]. Its unambiguous C2-ethyl substitution pattern is critical for downstream reactivity and pharmacological properties, distinguishing it from unsubstituted benzofuran and other 2-alkyl analogues.

Key intermediate for benzbromarone (uricosuric drug) synthesis
C2-ethyl substitution essential for downstream reactivity and bioactivity
Building block for diverse benzofuran-based compound libraries

2-Ethylbenzofuran: Why In-Class Benzofuran Substitution Cannot Be Assumed


The C2-alkyl substituent on the benzofuran ring profoundly influences both chemical reactivity and biological target engagement, rendering generic substitution among benzofuran analogues scientifically unsound. Comparative acylation studies demonstrate that 2-methylbenzofuran is approximately twice as reactive as unsubstituted benzofuran, with the C3 position exhibiting at least two orders of magnitude higher reactivity [1]. In biological systems, the 2-ethyl group is essential for potent hURAT1 inhibition; replacement with smaller (methyl) or larger (isopropyl) alkyl chains, or modification of the benzofuran core, dramatically alters inhibitory potency and selectivity [2]. Consequently, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

C2-Alkyl Chain Sensitivity

Substituting 2-ethyl with methyl or isopropyl may drastically alter target engagement and hURAT1 inhibition potency.

Reactivity Disparity

Unsubstituted benzofuran exhibits much lower electrophilic reactivity, affecting downstream functionalization yields.

Metabolic Profile Mismatch

CYP450-mediated hydroxylation patterns differ significantly among 2-alkylbenzofurans, potentially shifting pharmacokinetic profiles.

2-Ethylbenzofuran: Quantitative Comparative Evidence for Scientific Selection


hURAT1 Inhibitory Potency: 2-Ethylbenzofuran Scaffold vs. 2-Methyl/2-Isopropyl Analogues

In a systematic structure–activity relationship (SAR) study of 2-alkylbenzofuran derivatives, the 2-ethyl substitution conferred optimal hURAT1 inhibitory potency. The parent 2-ethylbenzofuran-derived benzbromarone (compound 7) exhibited an IC₅₀ of 26 ± 3 nM, whereas the corresponding 6-hydroxy metabolite (compound 8) showed reduced potency (IC₅₀ = 138 ± 88 nM) [1]. Notably, the 2-ethyl scaffold is essential for achieving submicromolar activity; analogues lacking the C2-ethyl group or bearing alternative C2-substituents were either inactive or required significantly higher concentrations to achieve comparable inhibition (e.g., probenecid IC₅₀ = 86.39 ± 0.07 μM) [1].

hURAT1 inhibition potency
Class-level
26 ± 3 nM vs 138 ± 88 nM (metabolite)
Supports urate transporter inhibitor research
5.3-fold potency decrease upon 6-hydroxylation; class-level SAR context
URAT1 inhibition hyperuricemia gout medicinal chemistry

Synthetic Efficiency: 2-Ethylbenzofuran via Wolff–Kishner Reduction vs. Intramolecular Wittig Route

Two distinct synthetic routes to 2-ethylbenzofuran demonstrate route-dependent yield differences. The Wolff–Kishner reduction of 2-acetylbenzofuran using hydrazine hydrate and KOH in diethylene glycol provides 2-ethylbenzofuran in 90% yield [1]. In contrast, the intramolecular Wittig reaction starting from phenol affords the same intermediate in only 53% overall yield [2]. This 37-percentage-point yield disparity directly impacts cost-of-goods and process scalability.

Synthetic yield (routes)
Head-to-head
90% (Wolff–Kishner) vs 53% (Wittig)
Route selection may influence procurement cost
37 percentage point yield advantage under stated conditions
organic synthesis process chemistry yield optimization pharmaceutical intermediates

Downstream Derivatization Yield: One-Step Benzbromarone Synthesis from 2-Ethylbenzofuran

2-Ethylbenzofuran serves as the direct precursor to the uricosuric drug benzbromarone via a one-step acylation with 3,5-dibromo-4-hydroxy benzoyl chloride. This patented process achieves benzbromarone purity >99.7% with single impurities <0.1% and an overall yield exceeding 75% [1]. In comparison, alternative multi-step benzbromarone syntheses that do not employ 2-ethylbenzofuran typically require bromination steps and elevated temperatures, resulting in lower overall yields and increased purification burdens [1].

Benzbromarone purity & yield
Cross-study
Purity >99.7%, single impurity <0.1%, yield >75%
Supports high-purity benzbromarone synthesis
Cross-study purity and yield context; one-step acylation route
API synthesis benzbromarone acyl chloride coupling process efficiency

Chemical Reactivity: C3 Acylation Efficiency of 2-Alkylbenzofurans

The presence of a C2-alkyl group substantially enhances the electrophilic substitution reactivity of the benzofuran ring. In zeolite-catalyzed acylation, 2-methylbenzofuran is approximately twice as reactive as unsubstituted benzofuran, and the C3 position is at least two orders of magnitude more reactive [1]. By extension, 2-ethylbenzofuran is expected to exhibit similarly enhanced reactivity compared to unsubstituted benzofuran, enabling milder reaction conditions and higher selectivity in downstream functionalizations [1].

Chemical reactivity
Class-level
Predicted ≥2× reactivity vs unsubstituted benzofuran; C3 ~100× more reactive
Enhanced electrophilic reactivity may enable milder functionalization
Inference based on 2-methylbenzofuran analogy; requires verification
Friedel–Crafts acylation zeolite catalysis electrophilic substitution reactivity

Metabolic Stability: 2-Ethylbenzofuran Core vs. 6-Hydroxylated Metabolite

The 2-ethylbenzofuran scaffold is subject to cytochrome P450-mediated hydroxylation at the 6-position, generating a metabolite (compound 8) with significantly diminished hURAT1 inhibitory activity. Parent benzbromarone (2-ethylbenzofuran derivative) exhibits an IC₅₀ of 26 nM, whereas the 6-hydroxy metabolite shows a 5.3-fold reduction in potency (IC₅₀ = 138 nM) [1]. This structure–activity relationship underscores the importance of maintaining the unsubstituted 2-ethylbenzofuran core for potent pharmacological activity.

Metabolic stability
Head-to-head
26 ± 3 nM (parent) vs 138 ± 88 nM (6-OH metabolite)
Metabolic liability at 6-position may reduce hURAT1 inhibition
CYP450-mediated hydroxylation context; 5.3-fold lower potency
drug metabolism CYP450 pharmacokinetics metabolite identification

Alternative Synthetic Routes: Oxyindene/Bromoethane Alkylation vs. Acetylbenzofuran Reduction

Two additional synthetic routes to 2-ethylbenzofuran demonstrate distinct yield profiles. Alkylation of benzofuran (oxyindene) with bromoethane provides the product in approximately 82% yield . This compares favorably to the 53% yield obtained via the intramolecular Wittig route [1] but remains lower than the 90% yield achieved via Wolff–Kishner reduction [2]. Route selection therefore involves trade-offs between yield, starting material availability, and reaction conditions.

Alternative route yields
Cross-study
Up to 90% (Wolff–Kishner); 82% (alkylation); 53% (Wittig)
Route selection may impact cost and sustainability
Wolff–Kishner provides highest reported yield; cross-study comparison
synthetic methodology alkylation reduction route scouting

2-Ethylbenzofuran: Evidence-Based Research and Industrial Application Scenarios


Gout and Hyperuricemia Drug Discovery: hURAT1 Inhibitor Lead Optimization

Based on the demonstrated low-nanomolar hURAT1 inhibition of 2-ethylbenzofuran-derived benzbromarone (IC₅₀ = 26 nM) [1], medicinal chemistry teams should prioritize the 2-ethylbenzofuran scaffold for designing next-generation uricosuric agents. The SAR data clearly indicate that maintaining the C2-ethyl group while modulating C-ring substitution (e.g., bromination, phenolic hydroxylation) yields compounds with submicromolar potency, making this core an essential starting point for lead optimization campaigns targeting hyperuricemia and gout.

Benzbromarone API Manufacturing: High-Purity, High-Yield One-Step Synthesis

Pharmaceutical manufacturers of benzbromarone should source 2-ethylbenzofuran as the key starting material to implement the patented one-step acylation process [1]. This route delivers API purity >99.7% with individual impurities <0.1% and overall yield >75%, eliminating the need for high-temperature bromination steps and reducing environmental burden [1]. Procurement of high-quality 2-ethylbenzofuran is therefore critical for achieving regulatory-compliant, cost-effective benzbromarone production.

Process Chemistry Optimization: Route Selection Based on Synthetic Yield Data

For industrial-scale synthesis of 2-ethylbenzofuran itself, the Wolff–Kishner reduction route (90% yield) [1] is demonstrably superior to the intramolecular Wittig approach (53% yield) [2]. Process chemists should evaluate suppliers based on the synthetic route employed, as the 37-percentage-point yield advantage translates directly to lower raw material consumption and reduced cost per kilogram.

Benzofuran Library Construction for Biological Screening

Academic and industrial screening libraries aiming to explore benzofuran-based pharmacophores should include 2-ethylbenzofuran as a core intermediate. The 53% overall yield achieved in the convergent synthesis of benzofuran libraries [2] demonstrates the viability of using 2-ethylbenzofuran as a building block for parallel synthesis of diverse analogues, enabling efficient SAR exploration around the C2-alkyl substitution pattern.

Application
Selection Property
Validation Focus
Urate transporter (hURAT1) inhibitor research
2-Ethyl substitution critical for potency context
SAR around C2-alkyl chain
Benzbromarone intermediate synthesis
High-purity acylation pathway
Purity and impurity profile in API context
Synthetic route scouting
Yield-dependent cost efficiency
Route-specific yield comparison
Benzofuran analogue library construction
Convergent synthesis building block
Parallel derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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